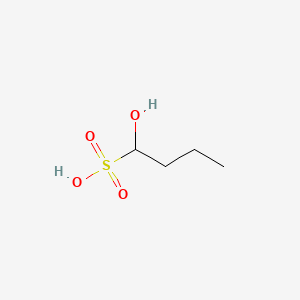
Fleu-TP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fleu-TP is a chemical compound that has garnered significant attention in recent years due to its unique properties and potential applications in various fields. This compound is known for its stability and reactivity, making it a valuable asset in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fleu-TP typically involves a multi-step process that includes the use of specific reagents and catalysts. The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and purification.
Step 3: Final reaction to produce this compound, often requiring [specific catalysts] and [specific temperatures].
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of large quantities of the compound while maintaining strict quality control measures. The use of automated systems and advanced monitoring techniques ensures consistency and safety in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Fleu-TP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using [specific oxidizing agents] under [specific conditions], leading to the formation of [major products].
Reduction: The reduction of this compound involves [specific reducing agents] and results in [specific products].
Substitution: this compound can participate in substitution reactions, where [specific reagents] replace certain functional groups, yielding [specific products].
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents such as [reagent names] and conditions like [temperature, pressure, solvent]. These conditions are optimized to achieve the highest efficiency and selectivity in the reactions.
Applications De Recherche Scientifique
Fleu-TP has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the production of [specific products] and as a catalyst in industrial processes.
Mécanisme D'action
The mechanism of action of Fleu-TP involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to [specific receptors or enzymes], leading to [specific biochemical changes]. These interactions are crucial for its activity in various applications, including its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Fleu-TP can be compared with other similar compounds, such as [compound names]. While these compounds share certain properties, this compound stands out due to its [unique properties]. The comparison highlights the advantages of this compound in terms of [specific characteristics], making it a preferred choice in certain applications.
List of Similar Compounds
- [Compound 1]
- [Compound 2]
- [Compound 3]
Propriétés
Numéro CAS |
126609-62-9 |
|---|---|
Formule moléculaire |
C11H18FN2O13P3 |
Poids moléculaire |
498.19 g/mol |
Nom IUPAC |
[[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-fluorooxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18FN2O13P3/c1-2-6-4-14(11(16)13-10(6)15)9-3-7(12)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h4,7-9H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,13,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1 |
Clé InChI |
UCXCMWNOKXUCOL-DJLDLDEBSA-N |
SMILES isomérique |
CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
SMILES canonique |
CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



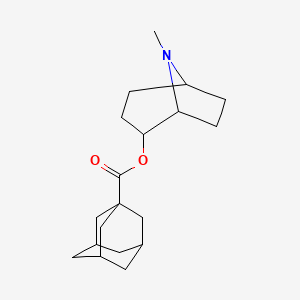
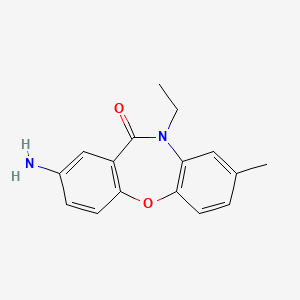
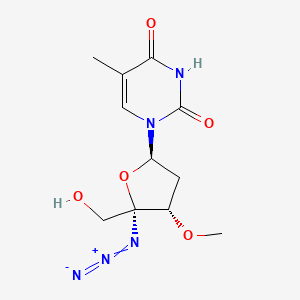
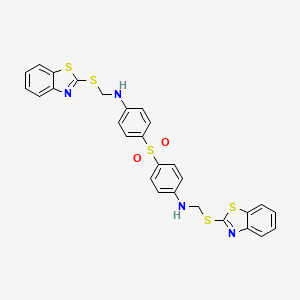
![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
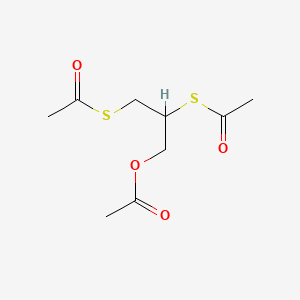
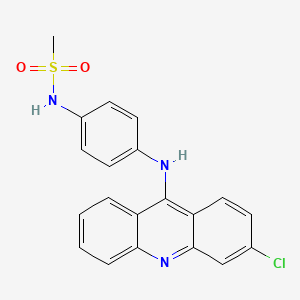
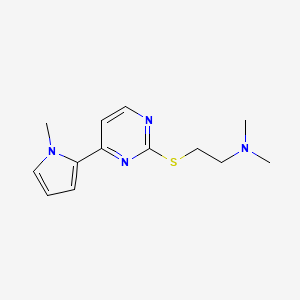
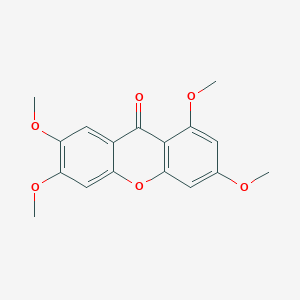
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)

![[4-(5-acetyloxy-2-phenyl-1,3-dioxan-4-yl)-2-phenyl-1,3-dioxan-5-yl] acetate](/img/structure/B12798312.png)
